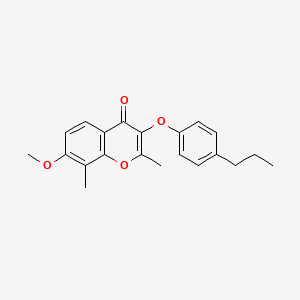![molecular formula C18H22N4O2S B5631731 N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B5631731.png)
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules often involves multiple steps, including the formation of carbon-carbon bonds, introduction of functional groups, and the construction of heterocyclic structures. For molecules similar to our compound of interest, methods like asymmetric carbon-carbon bond formations in conjugate additions and reactions involving lithiated N-Boc allylic and benzylic amines to nitroalkenes can be relevant. These strategies allow for the enantioselective synthesis of substituted piperidines and pyrrolidines, as well as pyrimidinones, demonstrating the versatility and complexity of synthesizing such molecules (Johnson et al., 2002).
Molecular Structure Analysis
Determining the crystal structure of molecules similar to our compound provides insight into their spatial arrangement and intermolecular interactions. For example, studies have elucidated the crystal structure of related compounds, revealing how different rings and substituents orient themselves in three-dimensional space and how this affects their physical and chemical properties (Yıldırım et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of such a molecule can involve interactions with nucleophiles or electrophiles, depending on the presence and position of functional groups. The molecule's behavior in reactions, such as with amines, can shed light on its potential utility and reactivity patterns. For instance, the reaction of related pyrimidinone compounds with butyl and benzylamine or with piperidine and morpholine has been studied to understand their reactivity and the types of products formed under different conditions (Yakubkene & Vainilavichyus, 1998).
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-25-18-19-7-4-17(21-18)22-8-5-14(6-9-22)20-11-13-2-3-15-16(10-13)24-12-23-15/h2-4,7,10,14,20H,5-6,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKZGUFOXUPZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)N2CCC(CC2)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(methylthio)pyrimidin-4-yl]piperidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropyl}-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5631651.png)
![3-(3-methyl-2-buten-1-yl)-1-[(3-methyl-5-isoxazolyl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5631656.png)

![N-(2-furylmethyl)-3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5631670.png)
![1-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5631677.png)


![ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5631705.png)
![(3aR*,6aR*)-2-(methylsulfonyl)-5-[2-(methylthio)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5631709.png)
![1-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1,4-diazepan-5-one](/img/structure/B5631714.png)

![3-(5-fluoro-1H-benzimidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]propanamide](/img/structure/B5631723.png)
![8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5631729.png)
![5-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5631739.png)